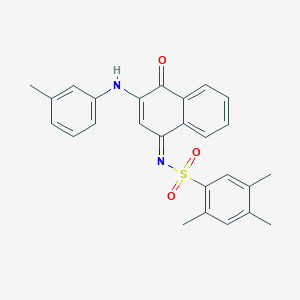
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONs, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide bind to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the spindle apparatus during cell division.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have also been shown to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to their anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is their potent anti-cancer activity against various cancer cell lines. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide also exhibit low toxicity towards normal cells, making them a promising candidate for cancer therapy. However, 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have poor solubility in water, which may limit their use in certain applications.
Direcciones Futuras
There are several future directions for 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of focus is the development of novel 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide and their potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 4-bromo-3-nitrotoluene, which is then reacted with 2,4,5-trimethylphenylboronic acid to form the corresponding boronic acid intermediate. The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-(4-aminophenylsulfonyl)benzeneboronic acid to form 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been extensively studied for their potential applications in the field of cancer research. Studies have shown that 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Fórmula molecular |
C26H24N2O3S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(NZ)-2,4,5-trimethyl-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O3S/c1-16-8-7-9-20(12-16)27-24-15-23(21-10-5-6-11-22(21)26(24)29)28-32(30,31)25-14-18(3)17(2)13-19(25)4/h5-15,27H,1-4H3/b28-23- |
Clave InChI |
HSIDQRIZCQLRKF-NFFVHWSESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)